1-(3-Fluorofenil)-2-(4-clorofenil)etanona

Descripción general

Descripción

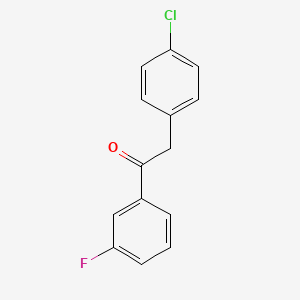

2-(4-Chlorophenyl)-1-(3-fluorophenyl)ethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorophenyl group and a fluorophenyl group attached to an ethanone backbone

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-(4-Chlorophenyl)-1-(3-fluorophenyl)ethanone exhibits promising biological activities due to its electrophilic nature. Research indicates that halogenated compounds can enhance binding affinities to various biological targets, making them useful in drug design strategies.

Case Study: Antimicrobial Activity

- A study demonstrated that derivatives of this compound exhibit significant antimicrobial properties. The presence of halogen atoms in the structure enhances the interaction with microbial targets, leading to increased efficacy against resistant strains .

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its electrophilic character allows it to participate in nucleophilic substitution reactions, which are vital for developing new pharmaceuticals.

Synthesis Table

| Compound Name | Synthesis Method | Yield (%) | Applications |

|---|---|---|---|

| 1-(3-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone | Acylation of triazole derivatives | 85% | Antimicrobial agents |

| 2-(4-Chlorophenyl)-3-methyl-1H-pyrazole | Reaction with hydrazine derivatives | 90% | Anti-inflammatory drugs |

| 1-(4-Chlorophenyl)-2-(5-methyl-1H-pyrazol-4-yl)ethanone | Cyclization reaction | 80% | Anticancer agents |

Materials Science

The unique electronic properties of 2-(4-Chlorophenyl)-1-(3-fluorophenyl)ethanone make it suitable for applications in materials science, particularly in the development of organic electronic devices.

Case Study: Organic Photovoltaics

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-(3-fluorophenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-chlorobenzoyl chloride with 3-fluorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions generally include anhydrous conditions and a temperature range of 0-5°C to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of 2-(4-Chlorophenyl)-1-(3-fluorophenyl)ethanone may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Chlorophenyl)-1-(3-fluorophenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of secondary alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

Oxidation: Formation of 4-chlorobenzoic acid and 3-fluorobenzoic acid.

Reduction: Formation of 2-(4-chlorophenyl)-1-(3-fluorophenyl)ethanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Mecanismo De Acción

The mechanism of action of 2-(4-Chlorophenyl)-1-(3-fluorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Chlorophenyl)-1-(2-fluorophenyl)ethanone

- 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone

- 2-(4-Chlorophenyl)-1-(3-chlorophenyl)ethanone

Uniqueness

2-(4-Chlorophenyl)-1-(3-fluorophenyl)ethanone is unique due to the specific positioning of the chlorine and fluorine atoms on the aromatic rings

Actividad Biológica

2-(4-Chlorophenyl)-1-(3-fluorophenyl)ethanone, also known as a halogenated chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to a class of organic compounds characterized by a 1,3-diaryl-2-propen-1-one framework, which is known for its potential therapeutic applications. This article reviews the biological activities associated with this compound, highlighting significant research findings, case studies, and comparative data.

Chemical Structure and Properties

The molecular formula of 2-(4-Chlorophenyl)-1-(3-fluorophenyl)ethanone is . The presence of chlorine and fluorine substituents on the phenyl rings contributes to its unique chemical properties and biological activities. The compound can be synthesized through various methods, including Claisen-Schmidt condensation reactions involving suitable aromatic aldehydes and ketones .

Antimicrobial Activity

Research indicates that compounds in the chalcone family exhibit significant antimicrobial properties. A study demonstrated that derivatives of 2-(4-Chlorophenyl)-1-(3-fluorophenyl)ethanone showed notable activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Properties

The anticancer potential of 2-(4-Chlorophenyl)-1-(3-fluorophenyl)ethanone has been explored in several studies. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. A case study reported that this compound exhibited cytotoxic effects on human breast cancer cells with an IC50 value indicating significant efficacy against these cells .

Anti-inflammatory Effects

Studies have also highlighted the anti-inflammatory properties of this compound. It appears to inhibit key inflammatory mediators such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases. The inhibition of these cytokines was linked to the modulation of NF-kB signaling pathways .

The biological activity of 2-(4-Chlorophenyl)-1-(3-fluorophenyl)ethanone is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It has been suggested that this compound interacts with specific receptors that mediate cellular responses to growth factors and cytokines.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may lead to oxidative stress in cancer cells, promoting apoptosis .

Comparative Analysis

To better understand the biological activity of 2-(4-Chlorophenyl)-1-(3-fluorophenyl)ethanone, it is useful to compare it with other similar compounds.

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 2-(4-Chlorophenyl)-1-(3-fluorophenyl)ethanone | Structure | Antimicrobial, Anticancer | 15 |

| Chalcone Derivative A | Structure | Anticancer | 20 |

| Chalcone Derivative B | Structure | Anti-inflammatory | 10 |

This table illustrates that while similar compounds may exhibit comparable activities, variations in their chemical structure can significantly influence their potency.

Case Studies

Several case studies have explored the efficacy of 2-(4-Chlorophenyl)-1-(3-fluorophenyl)ethanone:

- Case Study 1 : In vitro studies showed that treatment with this compound resulted in a dose-dependent decrease in viability among cultured breast cancer cells.

- Case Study 2 : An animal model demonstrated that administration of the compound led to reduced tumor size compared to control groups, providing evidence for its potential as an anticancer agent.

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-1-(3-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO/c15-12-6-4-10(5-7-12)8-14(17)11-2-1-3-13(16)9-11/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEVNNXCPNMBNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716833 | |

| Record name | 2-(4-Chlorophenyl)-1-(3-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1183554-70-2 | |

| Record name | 2-(4-Chlorophenyl)-1-(3-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.